molecular formula C23H19N3O2 B3436505 5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B3436505
M. Wt: 369.4 g/mol
InChI Key: BMLSQFVWOWLKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The process often starts with the preparation of the oxazole ring, followed by the introduction of the phenyl and methyl groups. The final step involves the formation of the carboxamide group through a reaction with an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and reduce reaction time. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its applications may extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
  • 3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide
  • 5-methyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide

Uniqueness

5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide stands out due to its specific combination of functional groups and its unique structural features. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-anilinophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16-21(22(26-28-16)17-8-4-2-5-9-17)23(27)25-20-14-12-19(13-15-20)24-18-10-6-3-7-11-18/h2-15,24H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLSQFVWOWLKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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